Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group, a chlorine atom, and a sulfonyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of 2-chloro-4-methylphenol. The reaction conditions often include the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The sulfonyl group can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often under elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Major products are quinones or other oxidized phenolic compounds.
Reduction: Products include sulfides or thiols derived from the reduction of the sulfonyl group.
Scientific Research Applications
Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-chloro-4-methyl-: Similar structure but lacks the sulfonyl group.
Phenol, 4-chloro-2-methyl-: Similar structure with different positioning of the chlorine and methyl groups.
Phenol, 2-chloro-4-ethyl-: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
107624-70-4 |
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Molecular Formula |
C13H11ClO3S |
Molecular Weight |
282.74 g/mol |
IUPAC Name |
2-chloro-4-(4-methylphenyl)sulfonylphenol |
InChI |
InChI=1S/C13H11ClO3S/c1-9-2-4-10(5-3-9)18(16,17)11-6-7-13(15)12(14)8-11/h2-8,15H,1H3 |
InChI Key |
RADOKHCYXLVILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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